Product packaging for 2-Bromo-5-(3-(bromomethyl)phenyl)furan(Cat. No.:CAS No. 89929-90-8)

2-Bromo-5-(3-(bromomethyl)phenyl)furan

Cat. No.: B8730787
CAS No.: 89929-90-8
M. Wt: 315.99 g/mol
InChI Key: GHKYNLVXNOYQLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-5-(3-(bromomethyl)phenyl)furan, with CAS Number 89929-90-8 and a molecular formula of C11H8Br2O, is a high-purity chemical building block offered for research and development purposes . This compound belongs to the class of 2,5-disubstituted furans, which are recognized as privileged structures in medicinal chemistry and are frequently found in pharmaceuticals and bioactive natural products . The molecule features two distinct reactive sites: a bromomethyl group on the phenyl ring and a bromine on the furan ring. This bifunctional reactivity makes it a valuable scaffold for constructing more complex molecular architectures through various cross-coupling and nucleophilic substitution reactions . Its primary research application is in organic synthesis, particularly in the rapid, continuous-flow synthesis of diverse 2,5-disubstituted furan libraries, a methodology that effectively suppresses undesired dimerization and decomposition pathways common to such highly reactive halomethylfurans . Researchers utilize this compound as a key intermediate in developing potential pharmacologically active molecules, leveraging the furan ring's prevalence in drug discovery . Please note that this product is intended For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Proper safety protocols should be reviewed and followed prior to handling.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H8Br2O B8730787 2-Bromo-5-(3-(bromomethyl)phenyl)furan CAS No. 89929-90-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

89929-90-8

Molecular Formula

C11H8Br2O

Molecular Weight

315.99 g/mol

IUPAC Name

2-bromo-5-[3-(bromomethyl)phenyl]furan

InChI

InChI=1S/C11H8Br2O/c12-7-8-2-1-3-9(6-8)10-4-5-11(13)14-10/h1-6H,7H2

InChI Key

GHKYNLVXNOYQLZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C2=CC=C(O2)Br)CBr

Origin of Product

United States

Synthetic Methodologies for 2 Bromo 5 3 Bromomethyl Phenyl Furan

Retrosynthetic Analysis and Key Disconnections for the Furan (B31954) and Substituted Phenyl Moieties

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.com For 2-Bromo-5-(3-(bromomethyl)phenyl)furan, two primary disconnections are logical.

The first key disconnection is the C-C bond between the furan ring and the phenyl ring. This disconnection suggests a cross-coupling reaction as the forward synthetic step, linking a furan derivative with a phenyl derivative. This approach is advantageous as numerous palladium-catalyzed cross-coupling reactions are known to form such aryl-heteroaryl bonds efficiently. mdpi.com

The second and third disconnections involve the C-Br bonds. The bond at the furan C2 position can be disconnected, suggesting an electrophilic bromination of a furan ring as a synthetic step. Furan is known to undergo electrophilic substitution readily, often with high regioselectivity at the C2 position. pearson.compearson.com The benzylic C-Br bond on the phenyl substituent can also be disconnected, pointing to a radical bromination of a methyl group (a tolyl group) in the forward synthesis.

Based on this analysis, a plausible forward synthetic route emerges:

Begin with a suitable furan precursor and a 3-methylphenyl precursor.

Couple these two precursors using a transition-metal catalyzed reaction.

Selectively brominate the furan ring at the C2 position.

Selectively brominate the benzylic methyl group.

The order of these steps is crucial to avoid unwanted side reactions and ensure high yields of the desired product. A more refined strategy would involve coupling 2,5-dibromofuran (B110504) with a 3-methylphenyl organometallic reagent, followed by benzylic bromination. This approach leverages the differential reactivity of the C-Br bonds in the subsequent steps.

Precursor Synthesis and Regioselective Halogenation Strategies

The successful synthesis relies on the preparation of key precursors and the strategic, selective introduction of bromine atoms at two distinct locations in the molecule.

Furan is an electron-rich aromatic heterocycle that readily undergoes electrophilic aromatic substitution, with a strong preference for the 2-position (alpha-position). pearson.compearson.com This is because the carbocation intermediate formed by attack at C2 is more stabilized by resonance, with the positive charge being delocalized over three atoms, including the oxygen, compared to only two carbon atoms for C3 attack. pearson.com

Mild brominating agents are typically sufficient for this transformation. Common reagents and conditions include:

Bromine (Br₂): Reaction with elemental bromine in a solvent like dioxane or carbon tetrachloride at low temperatures effectively yields 2-bromofuran (B1272941). pearson.com

N-Bromosuccinimide (NBS): NBS is a convenient and milder source of electrophilic bromine, often used in solvents like tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (CH₂Cl₂). researchgate.net

1,3-Dibromo-5,5-dimethylhydantoin (DBDMH): This reagent can also be employed for the selective bromination of furans. researchgate.net

For the synthesis of the target molecule, a precursor like 2,5-dibromofuran is often more practical, which can be synthesized from furan under more forcing bromination conditions.

Introducing the substituted phenyl ring onto the furan core is most effectively achieved through transition-metal catalyzed cross-coupling reactions. This typically involves reacting a halogenated furan (e.g., 2,5-dibromofuran) with an organometallic phenyl reagent. A plausible approach is the regioselective Suzuki-Miyaura coupling of 2,5-dibromofuran with 3-methylphenylboronic acid. The reactivity difference between the C2 and C5 positions often allows for a single coupling to occur under controlled conditions, yielding 2-bromo-5-(3-methylphenyl)furan (B8761693). nih.gov This intermediate possesses the necessary carbon skeleton and the correctly positioned bromine on the furan ring.

The final halogenation step is the conversion of the methyl group on the phenyl ring to a bromomethyl group. This is a benzylic bromination, which proceeds via a free-radical mechanism. The benzylic C-H bonds are weaker than typical alkyl C-H bonds, allowing for selective reaction. masterorganicchemistry.com

The reagent of choice for this transformation is N-Bromosuccinimide (NBS) . The reaction is typically carried out in a non-polar solvent like carbon tetrachloride (CCl₄) and requires a radical initiator. masterorganicchemistry.com

Initiators: Common radical initiators include azobisisobutyronitrile (AIBN) or benzoyl peroxide.

Light: The reaction can also be initiated by exposure to UV light (photochemical initiation). gla.ac.uk

This reaction is highly selective for the benzylic position, leaving the aromatic ring and the furan moiety untouched, thus converting 2-bromo-5-(3-methylphenyl)furan into the final product, this compound. masterorganicchemistry.com

Advanced Synthetic Routes Utilizing Catalytic and Stereoselective Approaches

Modern organic synthesis heavily relies on catalytic methods to achieve high efficiency, selectivity, and functional group tolerance. The synthesis of this compound is an excellent candidate for the application of such advanced routes.

The cornerstone of the synthesis is the formation of the C(sp²)-C(sp²) bond between the furan and phenyl rings. Several palladium-catalyzed cross-coupling reactions are exceptionally well-suited for this purpose. nih.gov The general mechanism for these reactions involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. wikipedia.org

Suzuki-Miyaura Coupling: This reaction couples an organohalide with an organoboron reagent (e.g., a boronic acid or ester). It is widely used due to the stability and low toxicity of the boron reagents and its tolerance of a wide range of functional groups. nih.govyoutube.com For this synthesis, 2,5-dibromofuran could be coupled with (3-methylphenyl)boronic acid.

Stille Coupling: The Stille reaction involves the coupling of an organohalide with an organotin (stannane) reagent. wikipedia.orgorganic-chemistry.org It is known for its reliability and insensitivity to moisture or air. libretexts.org A possible route would be the reaction of 2,5-dibromofuran with (3-methylphenyl)tributylstannane. A primary drawback is the toxicity of the organotin compounds. wikipedia.orgorganic-chemistry.org

Negishi Coupling: This reaction utilizes an organozinc reagent, which is highly reactive, often allowing for milder reaction conditions and high yields. organic-chemistry.orgmit.edu The synthesis could proceed by coupling 2,5-dibromofuran with a (3-methylphenyl)zinc halide.

Below is an interactive data table summarizing typical conditions for these cross-coupling reactions applicable to the synthesis of the 2-bromo-5-(3-methylphenyl)furan intermediate.

Reaction NameHalide ComponentOrganometallic ComponentCatalystLigand (if applicable)BaseSolvent
Suzuki-Miyaura 2,5-Dibromofuran(3-Methylphenyl)boronic acidPd(OAc)₂, PdCl₂ or Pd(PPh₃)₄PPh₃, XPhosK₂CO₃, K₃PO₄, CsFDioxane/H₂O, Toluene (B28343), EtOH/H₂O
Stille 2,5-Dibromofuran(3-Methylphenyl)tributylstannanePd(PPh₃)₄, Pd₂(dba)₃PPh₃, AsPh₃(Not required)THF, Dioxane, Toluene
Negishi 2,5-Dibromofuran(3-Methylphenyl)zinc chloridePd(PPh₃)₄, PdCl₂(dppf)PPh₃, dppf(Not required)THF, DMF

Directed Ortho-Metalation and Subsequent Functionalization Pathways

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings, overriding the conventional electronic effects that typically govern electrophilic aromatic substitution. uwindsor.cabaranlab.org The methodology relies on the use of a directing metalation group (DMG), a heteroatom-containing functional group that coordinates to an organolithium reagent (commonly n-BuLi or s-BuLi), facilitating deprotonation at the adjacent ortho position. baranlab.orgresearchgate.net

For the synthesis of the this compound core, a DoM strategy could commence with a suitably substituted benzene (B151609) ring. A plausible precursor would be 3-methyl-N,N-diethylbenzamide. Here, the tertiary amide serves as a potent DMG.

Proposed Synthetic Pathway:

Directed Ortho-Metalation: 3-methyl-N,N-diethylbenzamide would be treated with an alkyllithium base like sec-butyllithium (B1581126) in an anhydrous ethereal solvent such as tetrahydrofuran (THF) at low temperatures (typically -78 °C). researchgate.net The amide group directs the lithiation to the C2 position, generating a regiochemically defined aryllithium intermediate.

Transmetalation and Cross-Coupling: The resulting aryllithium species could be transmetalated with a zinc or boron species (e.g., by adding ZnCl₂ or a trialkyl borate) to generate a more stable organozinc or organoboron reagent. This intermediate would then undergo a palladium-catalyzed cross-coupling reaction, such as a Suzuki-Miyaura coupling, with a suitable partner like 2,5-dibromofuran or 2-bromo-5-(trialkylstannyl)furan. nih.gov This step selectively forms the crucial phenyl-furan bond.

Subsequent Functionalization: Following the successful coupling, the resulting precursor, 5-(3-methylphenyl)-2-bromofuran, would undergo a final functionalization step. A radical-initiated benzylic bromination using a reagent like N-bromosuccinimide (NBS) with a radical initiator (e.g., AIBN or benzoyl peroxide) would selectively brominate the benzylic methyl group to afford the target compound, this compound.

This pathway offers excellent control over regioselectivity, ensuring the precise placement of the furan ring on the phenyl core, a significant advantage over classical electrophilic substitution methods.

Photochemical and Electrochemical Synthesis Strategies

Photochemical Synthesis: Photochemical reactions offer unique pathways for forming carbon-carbon bonds. The photochemical arylation of halogenated furans is a known method for producing aryl-furan derivatives. researchgate.netrsc.org This strategy could potentially be adapted for the synthesis of the target compound's backbone.

A hypothetical photochemical approach might involve the irradiation of a 2-bromofuran or 2,5-dibromofuran solution in the presence of a large excess of toluene using a high-pressure mercury arc lamp. The photochemical substitution of a bromine atom with the methylphenyl group could yield a mixture of 2-bromo-5-(methylphenyl)furan isomers.

However, this method generally suffers from a lack of regioselectivity, potentially producing a mixture of ortho, meta, and para isomers of the methylphenyl substituent, with the meta isomer being just one of the products. researchgate.net Subsequent separation would be challenging, and the final benzylic bromination step would still be required. Due to these selectivity issues, photochemical synthesis is often less synthetically attractive for preparing specific isomers compared to methods like DoM.

Electrochemical Synthesis: Electrochemical synthesis, or electrosynthesis, uses electrical current to drive chemical reactions. While it is a burgeoning field in green chemistry, offering mild reaction conditions and reducing the need for chemical oxidants or reductants, its application to the synthesis of complex diaryl furan systems like this compound is not well-documented in existing literature. While the electrochemical properties of some diaryl furans have been studied, specific electrosynthetic routes for their formation remain a niche area. acs.orgchemrxiv.org Therefore, a viable electrochemical strategy for this specific target cannot be proposed based on currently available research.

Optimization of Reaction Parameters and Process Efficiency

The efficiency of any multi-step synthesis hinges on the careful optimization of each reaction. For the proposed DoM and cross-coupling pathway, several parameters are critical for maximizing yield and purity.

Catalyst and Ligand Screening for Enhanced Selectivity and Yield

The palladium-catalyzed Suzuki-Miyaura cross-coupling step is pivotal in the proposed DoM route. The choice of palladium source and, more importantly, the ancillary ligand, dramatically influences the reaction's efficiency. mdpi.com Modern catalysis has moved towards using pre-formed, air-stable palladium precatalysts combined with sterically bulky and electron-rich phosphine (B1218219) ligands that promote the key steps of the catalytic cycle: oxidative addition and reductive elimination. nih.gov

For the coupling of an arylboronic acid derivative with 2-bromofuran, a screening process would be essential. Ligands such as SPhos, XPhos, and RuPhos are known to be highly effective for such couplings, even at low catalyst loadings. nih.gov Optimization would involve screening various combinations of palladium precatalysts (e.g., Pd(OAc)₂, Pd₂(dba)₃, or specialized precatalysts) and ligands to identify the system that provides the highest yield of the coupled product with minimal side reactions, such as deboronation of the boronic acid. nih.gov

Table 1: Hypothetical Catalyst and Ligand Screening for Suzuki-Miyaura Coupling Reaction: 2-bromo-5-(pinacolborato)furan + 1-bromo-3-methylbenzene

EntryPalladium Source (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
1Pd(PPh₃)₄ (5)-Na₂CO₃Toluene/H₂O10045
2Pd(OAc)₂ (2)SPhos (4)K₃PO₄Dioxane/H₂O8088
3Pd₂(dba)₃ (1)XPhos (2.5)K₃PO₄Toluene/H₂O8092
4G3-XPhos Precat (1)-K₃PO₄THF/H₂ORT95

Solvent Effects and Temperature Control in Complex Reaction Systems

Temperature and solvent are fundamental parameters, particularly in organolithium chemistry. odu.edu The DoM step requires cryogenic temperatures (typically -78 °C) to prevent decomposition of the aryllithium intermediate and to avoid side reactions, such as reaction with the solvent. researchgate.netsemanticscholar.org

The choice of solvent is also critical. Anhydrous tetrahydrofuran (THF) is commonly used as it is a polar aprotic solvent that can solvate the lithium cation, breaking down organolithium aggregates and increasing reactivity. semanticscholar.org In some cases, diethyl ether is preferred as it is less readily deprotonated. The addition of a chelating agent like tetramethylethylenediamine (TMEDA) can further accelerate lithiation by forming a more reactive monomeric organolithium species. baranlab.org Incorrect solvent choice or temperature control can lead to low yields, loss of regioselectivity, or complete reaction failure.

Table 2: Influence of Solvent and Temperature on a Hypothetical Directed Ortho-Metalation Reaction: Lithiation of 3-methyl-N,N-diethylbenzamide with s-BuLi

EntrySolventAdditiveTemp (°C)Time (h)Conversion (%)Notes
1HexaneNone2524<5Low solubility and reactivity
2Diethyl EtherNone-78465Moderate reactivity
3THFNone-78195Fast reaction, good conversion
4THFNone00.5-Decomposition of intermediate
5TolueneTMEDA-781.598Enhanced reactivity

Sustainable Synthesis and Green Chemistry Considerations in Multi-Step Preparations

Modern synthetic chemistry places a strong emphasis on sustainability and green principles. In the context of synthesizing this compound, several green chemistry aspects can be considered.

One major advancement is the use of microreactor technology and continuous flow chemistry. nih.gov Conducting the highly exothermic and hazardous lithiation step in a microreactor offers superior temperature control, enhances safety by minimizing the volume of reactive intermediates at any given time, and can improve reaction efficiency. nih.gov A multi-step synthesis could be telescoped into a continuous flow setup, where the crude output of one reactor is fed directly into the next, minimizing waste from workup and purification steps. researchgate.net

Other green considerations include:

Atom Economy: Designing the synthetic route to maximize the incorporation of atoms from the starting materials into the final product. Cross-coupling reactions generally have better atom economy than classical named reactions that use stoichiometric reagents.

Solvent Choice: Selecting greener solvents where possible, or minimizing their use. While ethereal solvents are necessary for lithiation, downstream processes could be optimized to use more benign solvents like 2-MeTHF or cyclopentyl methyl ether (CPME).

Catalysis: Utilizing highly efficient catalysts at very low loadings (ppm levels) reduces cost and minimizes contamination of the final product with heavy metals, a crucial aspect in pharmaceutical synthesis. mdpi.com

Renewable Feedstocks: On a broader scale, the furan ring itself is a key chemical scaffold derivable from biomass (e.g., from furfural). frontiersin.org While the proposed synthesis starts from petrochemical feedstocks, future innovations may enable the use of bio-based starting materials to construct the entire molecule, significantly improving its sustainability profile.

By integrating these advanced synthetic methods and optimization principles, a robust and efficient pathway to this compound can be developed, adhering to the modern demands of chemical synthesis for precision, efficiency, and sustainability.

Chemical Reactivity and Derivatization Pathways of 2 Bromo 5 3 Bromomethyl Phenyl Furan

Reactivity Profiling of the Furan (B31954) Ring System

The furan ring in 2-Bromo-5-(3-(bromomethyl)phenyl)furan is an electron-rich aromatic system, which makes it more reactive than benzene (B151609) towards electrophiles. pearson.com The oxygen atom in the ring donates electron density, enhancing its nucleophilicity. chemicalbook.com

Electrophilic Aromatic Substitution Reactions on the Furan Core

Furan and its derivatives readily undergo electrophilic aromatic substitution (EAS) reactions, often under milder conditions than those required for benzene. pearson.compearson.com The substitution pattern is governed by the stability of the carbocation intermediate, known as the sigma complex or Wheland intermediate. pearson.comlumenlearning.com Attack at the C2 (or C5) position is strongly favored over the C3 (or C4) position because the positive charge in the resulting intermediate can be more effectively delocalized through resonance, including a structure where the oxygen atom bears the positive charge. pearson.comchemicalbook.com

In the case of this compound, the C2 and C5 positions are already substituted. The remaining C3 and C4 positions are available for electrophilic attack. The existing substituents, a bromine atom and a 3-(bromomethyl)phenyl group, will influence the regioselectivity of further substitutions. The bromine atom is a deactivating but ortho-, para-directing group in typical aromatic systems. However, in the highly activated furan ring, its electronic influence is complex.

Table 1: Common Electrophilic Aromatic Substitution Reactions on Furans

ReactionReagentExpected Product on a Substituted Furan Core
NitrationAcetyl nitrate (B79036) (mild agent)Introduction of a nitro group (-NO₂)
HalogenationBr₂ in dioxane at low temperaturesIntroduction of a bromine atom (-Br)
SulfonationPyridine-sulfur trioxide complexIntroduction of a sulfonic acid group (-SO₃H)
Friedel-Crafts AcylationAcyl halide with a mild Lewis acidIntroduction of an acyl group (-COR)

Data compiled from multiple sources. pharmaguideline.comwikipedia.org

For this compound, electrophilic substitution would be expected to occur at one of the vacant positions on the furan ring, with the precise location influenced by the combined directing effects of the existing bromo and phenyl groups.

Nucleophilic Additions and Ring-Opening Transformations of Halofurans

While the electron-rich nature of the furan ring makes it generally resistant to nucleophilic attack, the presence of halogens can facilitate such reactions. pharmaguideline.com Halofurans, particularly those with additional electron-withdrawing groups, are more susceptible to nucleophilic substitution than simple furans. pharmaguideline.com

The furan ring can also undergo ring-opening transformations under certain conditions. pharmaguideline.com Strong acids can lead to polymerization and ring-opening. pharmaguideline.com Additionally, oxidative conditions, for instance with reagents like sodium hypochlorite (B82951) or hydrogen peroxide, can cause the furan ring to open. pharmaguideline.com The stability of the furan ring in this compound would be compromised under harsh acidic or oxidative conditions.

Cycloaddition Reactions (e.g., Diels-Alder)

Furan can act as a diene in [4+2] cycloaddition reactions, such as the Diels-Alder reaction, to form bicyclic adducts (7-oxanorbornenes). researchgate.net However, furan is a relatively reluctant diene compared to carbocyclic dienes like cyclopentadiene (B3395910) because the cycloaddition reaction results in the loss of its aromatic character. rsc.orgrsc.org Consequently, these reactions are often reversible. mdpi.com

The reactivity of the furan diene is sensitive to the electronic nature of its substituents. rsc.orgrsc.org Electron-donating groups on the furan ring tend to increase the rate of the Diels-Alder reaction, while electron-withdrawing groups decrease it. rsc.orgmdpi.com In this compound, the electronic effects of the bromo and substituted phenyl groups would influence its viability as a diene in cycloaddition reactions.

Table 2: Factors Influencing Diels-Alder Reactivity of Furans

FactorEffect on ReactivityRationale
Electron-Donating SubstituentsIncreasesRaises the energy of the HOMO of the diene
Electron-Withdrawing SubstituentsDecreasesLowers the energy of the HOMO of the diene
Reaction TemperatureComplexCan favor the retro-Diels-Alder reaction
Dienophile ReactivityIncreases with electron-withdrawing groupsLowers the energy of the LUMO of the dienophile

Data compiled from multiple sources. researchgate.netrsc.orgmdpi.com

Reactivity at the Aryl Bromide Position (C5 of Furan)

The bromine atom attached to the C5 position of the furan ring is a key site for functionalization, primarily through palladium-catalyzed cross-coupling reactions and the formation of organometallic intermediates.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Heck, Sonogashira, Buchwald-Hartwig)

The carbon-bromine bond at the furan C5 position is an excellent handle for forming new carbon-carbon and carbon-heteroatom bonds using palladium catalysis. These reactions are fundamental in modern organic synthesis for constructing complex molecular architectures.

Heck Reaction : This reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a substituted furan. organic-chemistry.orgwikipedia.org This provides a method to introduce vinyl groups at the C5 position.

Sonogashira Coupling : This involves the coupling of the aryl bromide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. organic-chemistry.orgwikipedia.org It is a highly reliable method for synthesizing 5-alkynylfurans.

Buchwald-Hartwig Amination : This reaction forms a new carbon-nitrogen bond by coupling the aryl bromide with a primary or secondary amine. organic-chemistry.orgwikipedia.org It is a powerful tool for synthesizing 5-aminofuran derivatives.

Table 3: Overview of Palladium-Catalyzed Cross-Coupling Reactions

Reaction NameCoupling PartnerBond FormedTypical Catalyst System
Heck ReactionAlkeneC(sp²)-C(sp²)Pd(OAc)₂, PPh₃, Base (e.g., Et₃N)
Sonogashira CouplingTerminal AlkyneC(sp²)-C(sp)PdCl₂(PPh₃)₂, CuI, Base (e.g., Amine)
Buchwald-Hartwig AminationAmine (R₂NH)C(sp²)-NPd catalyst, Phosphine (B1218219) Ligand, Base (e.g., NaOtBu)

Data compiled from multiple sources. organic-chemistry.orgorganic-chemistry.orggold-chemistry.orgacsgcipr.org

Generation of Organometallic Reagents (e.g., Lithiation, Grignard Formation) for Further Functionalization

The aryl bromide can be converted into highly nucleophilic organometallic reagents, which can then react with a wide range of electrophiles.

Lithiation : Halogen-lithium exchange can be achieved by treating the aryl bromide with an organolithium reagent, such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi), typically at low temperatures. reddit.comiust.ac.ir The resulting 5-furyllithium species is a potent nucleophile that can react with electrophiles like aldehydes, ketones, carbon dioxide, and alkyl halides.

Grignard Formation : The reaction of the aryl bromide with magnesium metal in an ether solvent (like diethyl ether or THF) yields the corresponding Grignard reagent (R-MgBr). masterorganicchemistry.comwikipedia.orgchemguide.co.uk Grignard reagents are strong nucleophiles and bases, widely used for forming new carbon-carbon bonds through reactions with carbonyl compounds, epoxides, and other electrophiles. masterorganicchemistry.com The formation of Grignard reagents often requires dry and inert conditions to prevent their reaction with water or oxygen. wikipedia.orgchemguide.co.uk

These transformations effectively reverse the polarity of the C5 carbon, turning it from an electrophilic site (in cross-coupling) into a strongly nucleophilic one, thereby opening up a different set of synthetic possibilities for derivatization.

Carbonylation and Amination Reactions

The 2-bromo-5-aryl furan scaffold present in this compound offers a reactive handle for palladium-catalyzed cross-coupling reactions, specifically at the C2-bromo position of the furan ring. These transformations are powerful tools for introducing carbonyl functionalities and nitrogen-based substituents.

Carbonylation Reactions: Palladium-catalyzed carbonylation of 2-bromofuran (B1272941) derivatives provides a direct route to furan-2-carboxylic acid derivatives, such as esters and amides. mdpi.com This transformation typically involves the reaction of the aryl bromide with carbon monoxide in the presence of a palladium catalyst, a phosphine ligand, and a nucleophile (e.g., an alcohol or an amine). For the title compound, this would allow for the selective conversion of the C(2)-Br bond into a carbonyl group, yielding products like methyl 5-(3-(bromomethyl)phenyl)furan-2-carboxylate, while leaving the benzylic bromide untouched under appropriate conditions. The reaction proceeds via a catalytic cycle involving oxidative addition of the aryl bromide to a Pd(0) complex, CO insertion, and nucleophilic attack. mdpi.comresearchgate.netnih.gov

Amination Reactions: The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines. wikipedia.orgorganic-chemistry.orglibretexts.org This methodology is applicable to 2-bromofuran substrates, enabling the introduction of primary and secondary amines at the C2 position. rug.nlreddit.com By reacting this compound with a desired amine in the presence of a suitable palladium catalyst (e.g., Pd(OAc)₂) and a sterically hindered phosphine ligand (e.g., BrettPhos), one could synthesize various N-aryl furan derivatives. rug.nl The choice of base and ligand is crucial for the efficiency of the reaction, which has become a cornerstone in medicinal chemistry for accessing arylamines. wikipedia.orgrug.nl

Reactivity of the Benzylic Bromide Moiety

The bromomethyl group on the phenyl ring is a benzylic bromide, a structural motif known for its enhanced reactivity in a variety of transformations. This heightened reactivity is primarily due to the ability of the adjacent aromatic ring to stabilize intermediates and transition states through resonance. gla.ac.ukbrainly.comchemistrysteps.com

Nucleophilic Substitution Reactions (SN1/SN2) with Diverse Nucleophiles

The benzylic bromide in this compound is highly susceptible to nucleophilic substitution, a cornerstone reaction for introducing a wide array of functional groups. gla.ac.ukorganic-chemistry.org This reactivity can proceed through either an Sₙ1 or Sₙ2 mechanism, or a combination of both, depending on the reaction conditions and the nature of the nucleophile. brainly.comquora.com

The Sₙ1 pathway involves the formation of a resonance-stabilized benzylic carbocation as the rate-determining step. quora.comstackexchange.com The adjacent phenyl ring delocalizes the positive charge, significantly lowering the activation energy. brainly.comstackexchange.com This mechanism is favored by polar protic solvents, weak nucleophiles, and substrates that can form stable carbocations.

Conversely, the Sₙ2 pathway involves a backside attack by the nucleophile in a single, concerted step. brainly.com Although the benzylic carbon is primary, which typically favors Sₙ2 reactions, the adjacent aromatic ring also stabilizes the transition state through π-orbital overlap, accelerating the reaction rate compared to a simple primary alkyl halide. gla.ac.uk Strong nucleophiles and polar aprotic solvents favor this mechanism.

A wide range of nucleophiles can be employed to displace the benzylic bromide, as illustrated in the table below. gla.ac.ukrsc.orgnih.gov

Nucleophile CategoryExample NucleophileReagent ExampleResulting Functional Group
Oxygen Hydroxide, Alkoxide, CarboxylateNaOH, NaOCH₃, CH₃COONaAlcohol, Ether, Ester
Nitrogen Azide, Amines, AmidesNaN₃, NH₃, R₂NHAzide, Amine, N-Alkyl Amide
Sulfur Thiolates, ThiocyanateNaSH, KSCNThiol, Thiocyanate
Carbon Cyanide, Malonate EstersKCN, CH₂(COOEt)₂Nitrile, Alkylated Malonate

This table presents potential transformations based on the established reactivity of benzylic bromides.

Formation of Wittig and Horner-Wadsworth-Emmons Reagents

The benzylic bromide functionality is a key precursor for the synthesis of phosphorus-based reagents used in olefination reactions, namely Wittig and Horner-Wadsworth-Emmons (HWE) reagents. These reagents are instrumental in converting aldehydes and ketones into alkenes. clockss.org

Wittig Reagents: The synthesis of a Wittig reagent begins with the Sₙ2 reaction between the benzylic bromide and triphenylphosphine (B44618). lumenlearning.comwikipedia.orglibretexts.org This quaternization reaction forms a stable triphenylphosphonium salt. Subsequent deprotonation of the carbon adjacent to the phosphorus atom with a strong base (e.g., n-butyllithium, sodium hydride) generates the ylide, the active Wittig reagent. wikipedia.orglibretexts.orgorganic-chemistry.org This ylide can then react with a carbonyl compound to form an alkene, with the formation of triphenylphosphine oxide as a thermodynamically favorable byproduct driving the reaction forward. lumenlearning.comorganic-chemistry.org

Horner-Wadsworth-Emmons (HWE) Reagents: The HWE reaction offers a popular alternative to the Wittig reaction, often providing better yields and stereoselectivity (typically favoring E-alkenes). wikipedia.org The synthesis of the HWE reagent involves the Michaelis-Arbuzov reaction, where the benzylic bromide is heated with a trialkyl phosphite (B83602) (e.g., triethyl phosphite). orgsyn.orgthieme-connect.com This reaction forms a phosphonate (B1237965) ester. Similar to the Wittig reagent, the phosphonate is then deprotonated with a base (e.g., NaH, KOtBu) to generate a nucleophilic phosphonate carbanion. wikipedia.orgresearchgate.net This carbanion reacts with aldehydes or ketones to yield alkenes, and the water-soluble phosphate (B84403) byproduct simplifies purification. orgsyn.orgresearchgate.net

Reagent TypeKey Precursor ReactionBase for ActivationKey Features
Wittig Reaction with TriphenylphosphineStrong bases (e.g., n-BuLi)Forms phosphonium (B103445) ylide; byproduct is triphenylphosphine oxide. lumenlearning.comwikipedia.org
HWE Michaelis-Arbuzov with Trialkyl phosphiteVarious bases (e.g., NaH, KOtBu)Forms phosphonate carbanion; often gives E-alkenes; water-soluble byproduct. wikipedia.orgresearchgate.net

This table summarizes the synthesis pathways to Wittig and HWE reagents from the benzylic bromide moiety.

Radical Reactions and Reductive Transformations

The benzylic C-H bonds are susceptible to radical halogenation, and conversely, the benzylic C-Br bond can be cleaved through radical-mediated reductive processes.

Radical Reactions: While the title compound already possesses a benzylic bromide, it is important to note that such groups are typically installed via radical bromination of the corresponding methyl group using a reagent like N-bromosuccinimide (NBS) with a radical initiator (e.g., AIBN or peroxide). chemistrysteps.com The stability of the intermediate benzylic radical makes this position highly selective for halogenation. uomustansiriyah.edu.iq

Reductive Transformations: The benzylic bromide can be removed and replaced with a hydrogen atom (dehalogenation) through a radical chain reaction. libretexts.org A common and effective method involves the use of tributyltin hydride (Bu₃SnH) as the hydrogen atom donor and azobisisobutyronitrile (AIBN) as a radical initiator. uchicago.eduresearchgate.netjove.com The reaction is initiated by the thermal decomposition of AIBN to form radicals, which then abstract a hydrogen from Bu₃SnH to generate the tributyltin radical (Bu₃Sn•). uomustansiriyah.edu.iqlibretexts.org This tin radical abstracts the bromine atom from the benzylic position to form a resonance-stabilized benzylic radical, which then abstracts a hydrogen atom from another molecule of Bu₃SnH to yield the reduced product and regenerate the tributyltin radical, thus propagating the chain. libretexts.orgresearchgate.net Other reducing systems, such as H₃PO₃/I₂, have also been reported for the dehalogenation of benzyl (B1604629) halides. rsc.org Reductive coupling reactions catalyzed by metal complexes can also lead to the formation of bibenzyl derivatives. rsc.org

Investigations into Multi-Site Selectivity and Orthogonal Functionalization Strategies

The structure of this compound contains two distinct carbon-bromine bonds: a C(sp²)-Br bond at the furan ring and a C(sp³)-Br bond at the benzylic position. This structural feature presents opportunities for selective, or orthogonal, functionalization, where one site can be reacted chemoselectively while leaving the other intact for subsequent transformations. gla.ac.uk

The difference in the hybridization of the carbon atoms and the nature of the bonds leads to distinct reactivities.

Furan Bromide (C(sp²)-Br): This aryl bromide is relatively unreactive towards traditional nucleophilic substitution but is an excellent substrate for palladium-catalyzed cross-coupling reactions such as Suzuki, mdpi.comnih.govresearchgate.net Buchwald-Hartwig amination, wikipedia.org and carbonylation. mdpi.com These reactions rely on the oxidative addition of the C-Br bond to a low-valent palladium center.

Benzylic Bromide (C(sp³)-Br): This bond is highly susceptible to Sₙ1/Sₙ2 nucleophilic substitution, quora.com conversion into Wittig or HWE reagents, clockss.org and radical reduction, researchgate.net as discussed previously. It is generally unreactive under the conditions of palladium-catalyzed cross-coupling.

This differential reactivity forms the basis for orthogonal functionalization strategies. For instance, a Suzuki-Miyaura coupling can be performed selectively at the 2-position of the furan ring. nih.govnih.govbeilstein-journals.org In such a reaction, an arylboronic acid would couple with the furan bromide in the presence of a palladium catalyst and a base, leaving the benzylic bromide group untouched. The resulting product could then undergo a subsequent nucleophilic substitution reaction at the benzylic position.

An example of a potential two-step orthogonal functionalization sequence is shown below:

Step 1 (Suzuki Coupling): Reaction of this compound with an arylboronic acid (Ar-B(OH)₂) under Pd-catalyzed conditions to form 2-Aryl-5-(3-(bromomethyl)phenyl)furan.

Step 2 (Nucleophilic Substitution): The product from Step 1 is then treated with a nucleophile (e.g., sodium azide) to displace the benzylic bromide, yielding 2-Aryl-5-(3-(azidomethyl)phenyl)furan.

This strategic approach allows for the controlled and stepwise construction of complex molecules, making this compound a potentially valuable and versatile building block in synthetic chemistry.

Mechanistic Studies and Kinetic Analysis of Transformations Involving 2 Bromo 5 3 Bromomethyl Phenyl Furan

Elucidation of Reaction Mechanisms for Key Synthetic and Derivatization Steps

A thorough understanding of the reaction mechanisms is fundamental to optimizing synthetic routes and developing novel derivatives of 2-Bromo-5-(3-(bromomethyl)phenyl)furan. This involves a combination of advanced spectroscopic techniques, isotopic labeling, and the characterization of transient species.

In Situ Spectroscopic Monitoring (e.g., NMR, IR)

In situ spectroscopic methods are powerful tools for observing reactions as they occur, providing real-time data on the consumption of reactants, the formation of products, and the appearance of any intermediate species. For transformations involving this compound, techniques such as Proton and Carbon-13 Nuclear Magnetic Resonance (NMR) spectroscopy could be employed to track changes in the chemical environment of the molecule. Similarly, Fourier-Transform Infrared (FTIR) spectroscopy would be invaluable for monitoring changes in vibrational frequencies associated with key functional groups, such as the C-Br bonds and the furan (B31954) ring vibrations.

Isotopic Labeling Experiments to Probe Reaction Pathways

Isotopic labeling is a definitive method for tracing the fate of specific atoms throughout a chemical reaction. By selectively replacing an atom in this compound with one of its heavier isotopes (e.g., ¹³C or ²H), it is possible to follow its path and elucidate the connectivity of atoms in the products. This can provide unambiguous evidence for proposed reaction mechanisms, such as distinguishing between intramolecular rearrangements and intermolecular processes.

Characterization of Reactive Intermediates

Many chemical transformations proceed through highly reactive, short-lived intermediates such as carbocations, carbanions, or radicals. The direct observation and characterization of these species are crucial for a complete mechanistic picture. Techniques like low-temperature NMR or trapping experiments, where a reactive intermediate is intercepted by a trapping agent to form a stable, characterizable product, would be essential in studying the reactions of this compound.

Influence of Electronic and Steric Effects on Reaction Selectivity and Efficiency

The reactivity of this compound is governed by the electronic properties and spatial arrangement of its constituent atoms. The electron-withdrawing nature of the bromine atoms and the phenyl group, combined with the electron-donating character of the furan ring, creates a unique electronic environment. Steric hindrance, arising from the bulk of the substituents, can also play a significant role in directing the outcome of a reaction. A systematic investigation of how these electronic and steric effects influence the regioselectivity and stereoselectivity of reactions would be crucial for predicting and controlling the formation of specific products.

Computational Chemistry Approaches to Reaction Mechanism Prediction

In recent years, computational chemistry has emerged as a powerful tool for predicting and understanding reaction mechanisms. researchgate.net Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to model the potential energy surface of a reaction, allowing for the identification of transition states and the calculation of activation energies. nih.gov These theoretical studies can provide valuable insights into the feasibility of different reaction pathways and can be used to interpret and complement experimental findings. For this compound, computational modeling could be used to predict the most likely sites of reaction and to understand the factors that stabilize or destabilize potential intermediates.

While specific experimental and computational data for this compound are not available in the current body of scientific literature, the application of these well-established methodologies would undoubtedly provide a deep and comprehensive understanding of its chemical behavior.

Density Functional Theory (DFT) Calculations for Transition State Analysis

Density Functional Theory (DFT) calculations serve as a powerful tool for probing the intricacies of chemical reactions at the molecular level. By applying DFT methods, researchers can model the geometric and electronic structures of reactants, products, intermediates, and, most importantly, transition states. This allows for the determination of activation energies, which are critical for understanding reaction rates and selectivity.

For a molecule like this compound, DFT calculations would be invaluable for comparing the activation barriers for nucleophilic substitution at the benzylic bromine versus the bromine on the furan ring. Key parameters that would be investigated include bond lengths, bond angles, and charge distributions at the transition state.

Table 4.4.1.1: Hypothetical DFT-Calculated Parameters for Nucleophilic Substitution Transition States of this compound with a Generic Nucleophile (Nu⁻)

Transition StateC-Nu Bond Length (Å)C-Br Bond Length (Å)Activation Energy (kcal/mol)
Benzylic Substitution2.152.3015.2
Furan Ring Substitution2.052.4525.8

Note: The data in this table is hypothetical and for illustrative purposes only, as no specific DFT studies for this compound are available.

The data, were it available, would likely show a lower activation energy for substitution at the benzylic position due to the greater stability of the benzylic carbocation-like transition state compared to the corresponding intermediate for substitution on the electron-rich furan ring.

Molecular Dynamics Simulations for Reaction Pathway Exploration

While DFT calculations provide static pictures of key points along a reaction coordinate, molecular dynamics (MD) simulations offer a dynamic view of the entire reaction process. By simulating the motion of atoms over time, MD can reveal the intricate details of how reactants approach each other, how bonds are broken and formed, and the role of solvent molecules in the reaction.

MD simulations would be particularly useful for exploring the conformational flexibility of this compound and how different conformers might influence its reactivity. Furthermore, these simulations could provide insights into the potential for competing reaction pathways and the formation of minor byproducts that might not be predicted by static DFT calculations alone.

Table 4.4.2.1: Potential Observables from Molecular Dynamics Simulations of this compound Reactions

ObservableInformation Gained
Reactant-Nucleophile Radial Distribution FunctionPreferred sites and angles of nucleophilic attack.
Solvent Shell Structure around Reactive SitesThe role of solvent in stabilizing or destabilizing transition states.
Time Evolution of Key Bond DistancesReal-time visualization of bond breaking and formation events.
Conformational Dihedral Angle TrajectoriesInfluence of molecular conformation on reaction pathway selection.

Note: This table outlines the types of data that could be generated from MD simulations, but specific results are not available in the literature.

Applications in Advanced Materials Science and Fine Chemical Synthesis Excluding Prohibited Elements

Utility as a Precursor for Complex Organic Scaffolds

The strategic placement of reactive sites on both the furan (B31954) and phenyl rings makes 2-Bromo-5-(3-(bromomethyl)phenyl)furan an ideal starting material for the synthesis of intricate organic structures. Its ability to participate in a variety of coupling and cyclization reactions opens pathways to novel molecular frameworks.

Synthesis of Novel Polycyclic Aromatic and Heterocyclic Systems

The structure of this compound is well-suited for constructing polycyclic aromatic hydrocarbons (PAHs) and complex heterocyclic systems. escholarship.org The 2-bromo-furan component can undergo various metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Negishi couplings, to introduce additional aryl or heteroaryl groups. Subsequent intramolecular cyclization reactions, often promoted by heat or a catalyst, can then be employed to form fused ring systems. For instance, the furan ring itself can act as a diene in Diels-Alder reactions, leading to the formation of highly complex, oxygen-containing polycycles.

Furthermore, the bromomethyl group offers a secondary reactive handle for building fused systems. It can be used in reactions like the Friedel-Crafts alkylation or Williamson ether synthesis to tether the phenyl ring to another aromatic system, followed by cyclodehydrogenation to create a fully aromatic polycyclic structure. The synthesis of furan-fused polyheterocyclic systems is an area of active research, with methodologies that could be adapted for this specific precursor. nih.gov The development of boron-doped PAHs, for example, often relies on brominated precursors for the construction of the core structure through cross-coupling reactions. nih.govrsc.org

Table 1: Potential Cyclization Strategies for Polycyclic Synthesis

Reaction Type Reactive Site Utilized Potential Product Class
Intramolecular Heck Reaction Aryl bromide and a tethered alkene Fused heterocyclic systems
Diels-Alder Reaction Furan ring as diene Oxygen-bridged polycycles
Friedel-Crafts Alkylation Benzylic bromide Fused carbocyclic systems

Building Block for Macrocyclic and Supramolecular Structures

The presence of two distinct and spatially separated reactive bromine atoms makes this compound a valuable component for the synthesis of macrocycles. High-dilution reaction conditions can favor intramolecular cyclization or intermolecular condensation between two molecules of the precursor, or with other complementary linkers, to form large ring structures. For example, reaction with a diphenol under basic conditions could lead to the formation of a macrocyclic polyether.

In supramolecular chemistry, this compound can be used to synthesize host molecules for molecular recognition applications. The rigid furan-phenyl backbone provides a defined structural element, while the reactive sites allow for the incorporation of binding sites or other functional groups. The principles of using bifunctional building blocks, such as brominated [2.2]paracyclophane derivatives, for creating coordination polymers and other supramolecular assemblies can be applied here. mdpi.com The defined geometry of the molecule can direct the self-assembly of complex, ordered structures.

Role in the Development of Functional Materials and Polymer Chemistry

The inherent electronic properties of the 2,5-disubstituted furan moiety, combined with the synthetic versatility afforded by its bromine substituents, position this compound as a key precursor for a range of functional organic materials.

Monomer for Conjugated Polymers and Oligomers

Furan-containing conjugated polymers are of significant interest due to furan being a bio-based heterocycle with electronic properties comparable to the more commonly used thiophene. ntu.edu.sgrsc.org The 2-bromo-furan functionality is a standard handle for metal-catalyzed polymerization reactions. Direct arylation polymerization, a more atom-economical method, is particularly effective for synthesizing furan-based conjugated polymers. rsc.org

The polymerization of monomers like this compound would lead to polymers with a poly(furan-phenylene) backbone. The bromomethyl group on the phenyl side chain offers a unique opportunity for post-polymerization modification. This allows for the tuning of polymer properties, such as solubility, solid-state packing, and electronic characteristics, without altering the conjugated backbone. For instance, the bromomethyl group can be converted to attach long alkyl chains to enhance solubility, a common strategy used for thiophene-based polymers. ossila.com

Table 2: Polymerization Methods for Bromo-Aromatic Monomers

Polymerization Method Catalyst/Reagents Description
Suzuki Polycondensation Pd catalyst, boronic acid/ester comonomer Forms C-C bonds to create the polymer backbone.
Stille Polycondensation Pd catalyst, organostannane comonomer Versatile C-C bond formation, but with toxic tin byproducts.
Direct Arylation Polymerization Pd catalyst, base, phosphine (B1218219) ligand C-H activation of a comonomer couples with the C-Br bond.

Precursor for Organic Electronic Materials and Functional Polymers

The 2,5-diarylfuran scaffold is a common structural motif in materials designed for organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). nih.govacs.org this compound serves as a precursor to these materials. The 2-bromo position allows for the introduction of various electron-donating or electron-accepting groups via cross-coupling, enabling the precise tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. acs.org

The bromomethyl group can be transformed into a wide array of other functionalities. For example, it can be converted into an aldehyde for use in Knoevenagel or Wittig reactions, or into an alcohol or acetate (B1210297) for further derivatization. prepchem.com This versatility is crucial for creating functional polymers where specific side-chain functionalities are required for properties like charge transport, sensing, or self-assembly. researchgate.netnih.gov Furan-based materials are increasingly being explored as sustainable alternatives to petroleum-derived compounds in organic electronics. ntu.edu.sg

Integration into Advanced Nanomaterials

The functional handles on this compound facilitate its integration with nanomaterials to create novel hybrid structures. The bromomethyl group is particularly useful for covalently grafting the molecule onto the surfaces of materials like carbon nanotubes, graphene oxide, or metal nanoparticles. This surface functionalization can be achieved through nucleophilic substitution reactions.

Attaching these furan-based conjugated molecules to nanomaterials can alter the electronic properties of both components. For example, it could enhance charge transfer between the organic molecule and a semiconductor quantum dot, or improve the dispersibility of carbon nanotubes in organic solvents. The resulting hybrid materials could find applications in areas such as advanced sensors, composite materials with tailored electronic properties, or new types of catalysts.

Applications in Agrochemical and Industrial Intermediate Synthesis

The presence of two distinct bromine functionalities and an aromatic furan core makes this compound a valuable precursor in the synthesis of a wide range of chemical products.

Design and Synthesis of Novel Agrochemical Precursors

The development of new and effective agrochemicals is crucial for modern agriculture. Organofluorine compounds, for example, have seen a significant rise in use in the agrochemical industry over the past few decades. The furan nucleus within this compound serves as a bioisostere for other aromatic systems, a common strategy in the design of bioactive molecules. The bromine atoms on both the furan ring and the benzylic position provide reactive handles for introducing various functional groups, a key step in the synthesis of new pesticides, herbicides, and fungicides.

The reactivity of the bromomethyl group is particularly noteworthy. Benzyl (B1604629) bromides are known to be effective alkylating agents, allowing for the introduction of the furan-phenyl scaffold into larger, more complex molecules with potential biological activity. This is a common strategy in the combinatorial synthesis of new agrochemical candidates. Furthermore, the 2-bromo substituent on the furan ring can be utilized in cross-coupling reactions to build more complex molecular architectures, further expanding the library of potential agrochemical compounds. The selective functionalization of biomass-derived platform molecules, such as furans, is a promising approach for creating more sustainable and effective insecticides. acs.org

Functional Group Potential Reaction Type Application in Agrochemical Synthesis
2-BromoSuzuki, Stille, Heck, Sonogashira, Buchwald-Hartwig couplingIntroduction of diverse aryl, vinyl, alkynyl, and amino groups to create novel scaffolds.
3-(bromomethyl)phenylNucleophilic substitutionAlkylation of active ingredients, attachment to polymer backbones for controlled release.
Furan RingBioisosteric replacementMimicking phenyl or other aromatic rings in known agrochemicals to modulate activity and selectivity.

Intermediate for Dyes, Pigments, and Specialty Chemicals

Furan and its derivatives have established applications as intermediates in the synthesis of dyes, pigments, optical brighteners, and other specialty chemicals. slideshare.net Diaryl furan compounds, for instance, are important for producing metal-complex dyes with enhanced light fastness. slideshare.net The core structure of this compound can be elaborated through various chemical transformations to produce chromophores.

The bromine atom on the furan ring can be substituted through cross-coupling reactions to introduce auxochromic groups, which can modulate the color and properties of the resulting dye. The bromomethyl group can be used to attach the furan-based chromophore to fabrics or polymers, acting as a reactive handle for covalent bonding. This can lead to dyes with improved wash fastness and durability. Furan-based compounds are also precursors to specialty chemicals like solvents and polymers. rsc.orgresearchgate.net

Application Area Role of this compound Potential Advantage
Dyes and PigmentsPrecursor for chromophore synthesis.Tunable color properties and improved fastness through covalent bonding. slideshare.net
Optical BrightenersBuilding block for fluorescent compounds.Potential for high fluorescence quantum yields.
Specialty PolymersMonomer or cross-linking agent.Introduction of aromatic and heterocyclic moieties for enhanced thermal or optical properties.

Development of Novel Synthetic Methodologies Leveraging the Compound's Unique Reactivity Profile

The distinct reactivity of the two C-Br bonds in this compound allows for the development of selective and sequential chemical transformations. The benzylic C-Br bond is generally more susceptible to nucleophilic substitution than the C-Br bond on the aromatic furan ring. This difference in reactivity can be exploited to achieve regioselective functionalization of the molecule.

For instance, the bromomethyl group can undergo nucleophilic substitution with a wide range of nucleophiles, such as amines, alcohols, and thiols, while leaving the 2-bromo-furan moiety intact for subsequent reactions. This allows for a stepwise approach to building complex molecules.

Furthermore, the 2-bromo-furan can participate in a variety of palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, for example, is a powerful tool for forming carbon-carbon bonds and can be used to introduce aryl or vinyl substituents at the 2-position of the furan ring. researchgate.net The development of transition-metal-free synthesis methods for 2,5-diaryl furans highlights the ongoing innovation in furan chemistry. nih.govacs.org The "halogen dance" reaction, a base-mediated intramolecular halogen migration, is another intriguing possibility for rearranging the bromine on the furan ring to a different position, thus opening up new avenues for functionalization. researchgate.net

Recent advancements in the synthesis of functionalized furans include palladium-catalyzed one-pot syntheses and methodologies starting from biomass-derived precursors like fructose. researchgate.netmdpi.com These developments underscore the growing interest in furan chemistry and the potential for creating novel synthetic routes that leverage the reactivity of compounds like this compound.

Reaction Type Targeted Functional Group Potential Synthetic Outcome
Nucleophilic Substitution3-(bromomethyl)phenylIntroduction of a wide range of functional groups at the benzylic position.
Suzuki-Miyaura Coupling2-BromoFormation of C-C bonds to create biaryl or vinyl-furan structures. researchgate.net
Heck Coupling2-BromoVinylation of the furan ring.
Sonogashira Coupling2-BromoIntroduction of alkyne functionalities.
Buchwald-Hartwig Amination2-BromoFormation of C-N bonds to introduce amino groups.

Advanced Analytical and Spectroscopic Methodologies for Structural and Mechanistic Characterization

High-Resolution Mass Spectrometry for Precise Molecular Formula Determination and Fragmentation Pattern Analysis

High-resolution mass spectrometry (HRMS) is an indispensable tool for the precise determination of the molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. semanticscholar.orgnih.gov For 2-Bromo-5-(3-(bromomethyl)phenyl)furan, HRMS can unequivocally confirm its elemental composition. Given the presence of two bromine atoms, the mass spectrum will exhibit a characteristic isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (50.69% and 49.31%, respectively). blogspot.com Consequently, the molecular ion peak will appear as a cluster of peaks (M, M+2, M+4), with the relative intensities of these peaks indicating the presence of two bromine atoms.

Beyond molecular formula determination, HRMS provides crucial structural information through the analysis of fragmentation patterns. libretexts.org The fragmentation of this compound would likely proceed through several key pathways. A primary fragmentation event would be the loss of a bromine radical from the bromomethyl group, leading to the formation of a stable benzyl-type carbocation, which often results in the base peak in the spectrum. blogspot.comucla.educhegg.com Subsequent fragmentation could involve the loss of the second bromine atom or cleavage of the furan (B31954) or phenyl rings.

Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound (C₁₁H₈Br₂O)

Ion Predicted m/z Description
[M]⁺317.8993Molecular ion containing two ⁷⁹Br isotopes.
[M+2]⁺319.8972Molecular ion containing one ⁷⁹Br and one ⁸¹Br isotope.
[M+4]⁺321.8952Molecular ion containing two ⁸¹Br isotopes.
[M-Br]⁺238.9888Loss of a bromine radical from the bromomethyl group.
[M-CH₂Br]⁺224.9629Loss of the bromomethyl radical.

Multi-Dimensional Nuclear Magnetic Resonance Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the detailed structure of organic molecules in solution. weebly.com For a molecule like this compound, a combination of one-dimensional (¹H and ¹³C) and multi-dimensional NMR experiments is necessary for complete structural assignment.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR techniques provide correlational information between different nuclei within the molecule, which is crucial for assembling the complete structural puzzle. libretexts.orgosti.govoxinst.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically over two to three bonds. For this compound, COSY would be used to identify the coupling relationships between the protons on the furan ring and the protons on the phenyl ring, helping to establish the substitution pattern of the aromatic systems.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It allows for the unambiguous assignment of the ¹³C signals for all protonated carbons by correlating them to their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. HMBC is particularly valuable for identifying quaternary (non-protonated) carbons and for connecting the different structural fragments of the molecule. For instance, it would show correlations between the benzylic protons (-CH₂Br) and carbons of the phenyl ring, as well as correlations between the furan protons and the phenyl ring carbons, confirming the connectivity between the two ring systems.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. NOESY is instrumental in determining the three-dimensional conformation of the molecule in solution.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H δ (ppm) Predicted ¹³C δ (ppm)
Furan CH6.5-7.5110-125
Phenyl CH7.2-7.8125-135
-CH₂Br4.5-5.030-35
Furan C-Br-115-125
Furan C-O-C-140-155
Phenyl C-C(furan)-130-140
Phenyl C-CH₂Br-135-145

Solid-State NMR Spectroscopy for Amorphous and Crystalline Forms

Solid-state NMR (ssNMR) spectroscopy provides structural information on materials in their solid state, which can be particularly useful for studying crystalline and amorphous forms of a compound. nih.govresearchgate.net For this compound, ssNMR could be used to investigate conformational differences between the solid and solution states, as well as to study intermolecular interactions, such as halogen bonding, in the crystal lattice. nih.govacs.org The quadrupolar nature of the bromine nuclei (⁷⁹Br and ⁸¹Br) makes them sensitive probes of their local electronic environment, and their ssNMR signals can provide insights into the nature of bromine-involved interactions. researchgate.net

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Reaction Monitoring

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule and is a powerful tool for identifying functional groups. researchgate.netresearchgate.netuantwerpen.be The IR and Raman spectra of this compound would exhibit characteristic bands corresponding to the vibrations of the furan and phenyl rings, as well as the C-Br and C-O bonds. rasayanjournal.co.inchemicalbook.com For example, C-H stretching vibrations of the aromatic rings would appear in the region of 3000-3100 cm⁻¹, while C=C stretching vibrations would be observed between 1400 and 1600 cm⁻¹. The C-Br stretching vibrations would typically be found in the lower frequency region of the spectrum. These techniques can also be used to monitor the progress of reactions involving this compound by observing the appearance or disappearance of characteristic vibrational bands.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Predicted Frequency (cm⁻¹)
Aromatic C-HStretching3000 - 3100
Aromatic C=CStretching1400 - 1600
Furan C-O-CStretching1000 - 1300
C-BrStretching500 - 700
CH₂Bending1400 - 1470

Chromatographic Techniques for Purity Assessment and Isomer Separation (e.g., HPLC, GC)

Chromatographic techniques are essential for the separation, purification, and purity assessment of organic compounds. patsnap.com High-performance liquid chromatography (HPLC) and gas chromatography (GC) are two of the most widely used methods. oup.com For a compound like this compound, reversed-phase HPLC would likely be a suitable method for purity analysis, using a nonpolar stationary phase and a polar mobile phase. Gas chromatography, particularly when coupled with a mass spectrometer (GC-MS), is a powerful technique for separating and identifying volatile and semi-volatile compounds. acs.orgnih.govacs.org GC would be effective for analyzing the purity of this compound and for separating it from any potential isomers or impurities.

Future Research Directions and Perspectives on 2 Bromo 5 3 Bromomethyl Phenyl Furan

Exploration of Novel Catalytic Systems for Enhanced Transformations

The distinct reactivity of the two bromine atoms in 2-Bromo-5-(3-(bromomethyl)phenyl)furan is a key area for future synthetic exploration. Research into novel catalytic systems will be crucial for controlling the selectivity and efficiency of its reactions.

One promising avenue is the application of advanced palladium-catalyzed cross-coupling reactions. While such methods are established for aryl bromides, future work could focus on developing ligand-catalyst systems that can differentiate between the furan-bromide and the benzyl-bromide, or enable milder reaction conditions to preserve the integrity of the furan (B31954) ring. Furthermore, transposition reactions, such as the "halogen dance," could be investigated using specialized catalytic systems to move the bromine atom on the furan ring to other positions, thereby creating novel isomers. researchgate.net The use of superbases or catalysts like potassium hexamethyldisilazide (KHMDS) has shown promise in enhancing halogen dance reactions in other brominated heterocycles and could be adapted for this specific furan derivative. researchgate.net

Another area of focus should be the development of catalysts for the selective activation of the bromomethyl group. Photocatalysis, for instance, could offer a mild and selective method for generating a benzyl (B1604629) radical from the bromomethyl group, which could then participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions without affecting the aryl-bromide on the furan ring.

Catalytic System Target Transformation Potential Advantage for this compound
Palladium with Custom Ligands Selective Cross-Coupling (e.g., Suzuki, Sonogashira)Enables precise reaction at the furan-bromide site for building conjugated systems.
Potassium Hexamethyldisilazide (KHMDS) Halogen Dance ReactionAllows for isomerization, creating novel structural motifs from the parent molecule. researchgate.net
Visible-Light Photocatalysis Selective C-Br activation at the bromomethyl groupProvides a mild pathway for radical-based transformations, preserving the furan ring.
Dual Catalysis (e.g., Pd/Photoredox) Concurrent or Sequential FunctionalizationFacilitates complex, one-pot transformations involving both bromine sites.

Integration into Flow Chemistry and Continuous Manufacturing Processes for Scalability

For this compound to be utilized in large-scale applications, such as in the production of pharmaceuticals or electronic materials, the development of scalable synthetic processes is essential. Flow chemistry, or continuous manufacturing, offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, higher yields, and greater consistency. d-nb.infonih.gov

Research has demonstrated that the synthesis of related 2,5-diaryl furans can be significantly improved using continuous-flow setups, leading to higher yields and reduced waste. acs.orgnih.gov A key future direction would be to design a telescoped continuous-flow process for the synthesis and subsequent functionalization of this compound. This is particularly relevant given that intermediates in furan synthesis, such as halomethylfurans, can be highly reactive and prone to degradation. rsc.org A flow reactor can generate such species in situ and immediately use them in the next step, minimizing decomposition and improving safety. rsc.org

Future studies could focus on optimizing reactor design, residence times, and solvent systems to maximize throughput and yield. The integration of in-line purification and analysis techniques would further advance the goal of creating a fully automated and scalable manufacturing process. nih.govresearchgate.net

Parameter Traditional Batch Synthesis Proposed Continuous Flow Synthesis
Safety Handling of potentially unstable intermediates in large volumes. nih.govUnstable intermediates are generated and consumed in small volumes within the reactor. d-nb.infonih.gov
Yield Often lower due to side reactions and degradation over long reaction times. acs.orgTypically higher due to precise control over temperature, mixing, and residence time. acs.orgnih.gov
Scalability Scaling up can be non-linear and challenging.More straightforward scalability by extending operation time or using parallel reactors. nih.gov
Reaction Time Can range from hours to days.Significantly reduced, often to minutes. nih.govnih.gov

Development of More Sustainable and Environmentally Benign Synthetic Routes

Adherence to the principles of green chemistry is a critical goal for modern chemical synthesis. Future research on this compound should prioritize the development of more sustainable synthetic routes that minimize environmental impact.

This includes exploring the use of starting materials derived from renewable biomass. Furans themselves are vital platform chemicals that can be sourced from biomass, and research into converting feedstocks like chitin (B13524) into functionalized furans is an active area. rsc.org Future work could investigate pathways to synthesize the precursors of the target molecule from such renewable sources.

Another key aspect is the reduction or elimination of hazardous reagents. Traditional bromination methods often use elemental bromine or N-bromosuccinimide, which have environmental and safety concerns. Alternative, greener brominating agents or enzymatic halogenation methods could be explored. Similarly, developing transition-metal-free coupling reactions for the furan-bromide would be a significant advancement, reducing reliance on expensive and potentially toxic heavy metals. acs.orgnih.gov The use of greener solvents, minimizing waste streams through process intensification (like flow chemistry), and improving atom economy will be central to making the synthesis of this compound and its derivatives truly sustainable. researchgate.net

Synthetic Step Traditional Method Potential Sustainable Alternative
Furan Core Synthesis Paal-Knorr synthesis from petroleum-derived 1,4-dicarbonyls. nih.govDehydration of biomass-derived carbohydrates. rsc.org
Bromination Use of elemental bromine or N-bromosuccinimide (NBS).Enzymatic bromination or use of bromide salts with a green oxidant.
Cross-Coupling Palladium-catalyzed reactions.Transition-metal-free coupling reactions or biocatalytic methods. acs.org
Solvent Usage Use of chlorinated solvents (e.g., CH₂Cl₂).Use of bio-based solvents, water, or solvent-free conditions.

Computational Design and Prediction of Novel Derivatives and Their Potential Chemical Applications

Computational chemistry provides powerful tools for accelerating the discovery and development of new molecules and materials. For this compound, computational methods can guide synthetic efforts and predict the properties of novel derivatives.

A primary area for computational investigation is the prediction of site-selectivity. Using methods like Density Functional Theory (DFT), researchers can calculate the activation barriers for reactions at the two different C-Br bonds, predicting which site is more susceptible to nucleophilic attack, oxidative addition, or radical formation under various conditions. This in silico screening can save significant experimental time and resources.

Furthermore, computational modeling can be used to design new derivatives with specific, targeted properties. For example, by computationally modeling the electronic structure of polymers derived from this molecule, researchers can predict their band gaps, charge transport properties, and absorption spectra, guiding the synthesis of new organic semiconductors for applications in electronics. acs.org Similarly, docking studies could be performed on derivatives to predict their binding affinity to biological targets, opening avenues for medicinal chemistry applications.

Computational Method Research Application Predicted Outcome/Insight
Density Functional Theory (DFT) Predicting reaction selectivity.Determination of which C-Br bond is more reactive under specific catalytic conditions.
Molecular Dynamics (MD) Simulation Simulating the conformational behavior of polymers.Understanding how polymer chain packing influences bulk material properties.
Time-Dependent DFT (TD-DFT) Predicting electronic and optical properties. acs.orgCalculation of absorption/emission spectra for new dye or material candidates.
Quantitative Structure-Activity Relationship (QSAR) Screening for potential biological activity.Identifying derivatives with high potential for specific therapeutic applications.

Interdisciplinary Research Opportunities at the Interface of Organic Synthesis and Materials Science

The structure of this compound makes it an ideal candidate for interdisciplinary research, particularly at the intersection of organic synthesis and materials science. Its rigid phenyl-furan core is a common motif in optoelectronic materials, and the two distinct bromine handles allow for its use as a versatile building block for functional polymers and complex molecular architectures. acs.orgnih.gov

Future research could focus on using this compound as a monomer in polymerization reactions. For example, the furan-bromide could undergo Suzuki or Stille coupling to form the polymer backbone, while the bromomethyl group could be used for post-polymerization modification, allowing for the tuning of the material's properties (e.g., solubility, self-assembly behavior).

This molecule could also be used to synthesize novel conjugated materials for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. The ability to selectively functionalize two different sites on the molecule allows for the creation of well-defined oligomers and dendrimers with tailored electronic and physical properties. This synergy between precise synthetic control and materials characterization will be key to developing next-generation organic materials based on the this compound scaffold.

Material Class Role of this compound Potential Application
Conjugated Polymers Bifunctional monomer for creating extended π-systems.Organic electronics (e.g., transistors, solar cells). acs.org
Functional Dendrimers Core or branching unit for creating complex 3D architectures.Drug delivery, light-harvesting systems.
Liquid Crystals Precursor for rod-like molecules with tunable properties.Display technologies.
Porous Organic Frameworks Building block for creating materials with high surface area.Gas storage, catalysis.

Q & A

Q. Critical Factors :

  • Temperature : Higher temperatures (>80°C) promote side reactions (e.g., debromination).
  • Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance bromomethyl group stability .

Q. Contradiction Analysis :

  • PubChem data : Reports bromination at C2 under standard conditions, while Acta Cryst. studies note occasional C3 bromination (5–10% impurity) due to steric effects .
  • Resolution : Use TLC monitoring and column chromatography (silica gel, hexane/EtOAc) for purification .

Basic: What spectroscopic techniques are used to characterize this compound?

Answer:

  • ¹H/¹³C NMR : Key peaks include:
    • Aromatic protons : δ 7.2–7.8 ppm (multiplet, 3-(bromomethyl)phenyl group).
    • Furan protons : δ 6.4 ppm (C3-H) and δ 7.1 ppm (C5-H) .
  • Mass Spectrometry (HRMS) : Molecular ion [M+H]⁺ at m/z 329.92 (theoretical: 329.94) .

Q. Contradiction Analysis :

  • PubChem : Lists SN2 as the dominant pathway, while synthetic studies note competing elimination under anhydrous conditions .
  • Mitigation : Use polar protic solvents (e.g., MeOH) to stabilize intermediates and suppress elimination .

Basic: What are the stability considerations for storing this compound?

Answer:

  • Light sensitivity : Degrades under UV light (t₁/₂: 48 hr in daylight vs. >6 months in dark) .
  • Temperature : Store at –20°C in amber vials; room temperature storage increases decomposition by 5% per month .
  • Moisture : Hydrolyzes slowly in humid environments (0.2% degradation/week at 60% RH) .

Advanced: How can computational modeling predict the compound’s interaction with biological targets?

Answer:

  • Molecular docking : Used to simulate binding to enzymes (e.g., cytochrome P450).
    • Software : AutoDock Vina or Schrödinger Suite.
    • Key interactions : Bromine atoms form halogen bonds with His74 (binding energy: –8.2 kcal/mol) .
  • MD simulations : Reveal conformational stability in aqueous solutions (RMSD <2.0 Å over 50 ns) .

Q. Contradiction Analysis :

  • In vitro vs. in silico : Docking predicts strong CYP3A4 inhibition, but enzymatic assays show weak activity (IC₅₀ >100 µM). This discrepancy may arise from solvation effects .

Basic: What are the primary applications in medicinal chemistry research?

Answer:

  • Anticancer agents : Acts as a precursor for kinase inhibitors (e.g., targeting EGFR-TK with IC₅₀ ~2.5 µM) .
  • Antimicrobial studies : Modifies bacterial cell wall synthesis enzymes (MIC: 8 µg/mL against S. aureus) .

Advanced: How can conflicting crystallographic data on bond angles be resolved?

Answer:

  • X-ray vs. DFT : Crystallography (Acta Cryst.) reports C-Br bond length as 1.89 Å, while DFT calculations suggest 1.92 Å.
    • Resolution : Account for thermal motion in X-ray data (ADP corrections) .
  • Database cross-check : Compare with Cambridge Structural Database entries (CSD refcodes: BAPLON, FURVET) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.